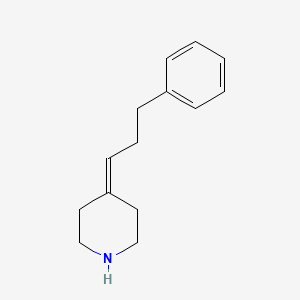

4-(3-phenylpropylidene)Piperidine-

Description

Significance of Piperidine (B6355638) Derivatives as Core Pharmacophores

Piperidine derivatives are integral to the development of new therapeutic agents, with their presence noted in over twenty classes of pharmaceuticals. nih.govnih.gov The unique three-dimensional structure of the piperidine ring allows it to serve multiple roles in drug design. It can act as a versatile scaffold, a flexible linker, or a key interacting moiety with biological targets. researchgate.net This structural versatility enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The significance of the piperidine nucleus is evident in its incorporation into a wide range of clinically used drugs. grantome.com These include agents for treating complex conditions affecting the central nervous system, such as Alzheimer's disease and psychiatric disorders, as well as medications for pain management, hypertension, and infectious diseases. researchgate.netresearchgate.netmdpi.com The ability of the piperidine scaffold to present substituents in well-defined spatial orientations is crucial for achieving specific and potent interactions with biological macromolecules. nih.gov

The development of novel synthetic methodologies has further expanded the accessibility and diversity of piperidine-based compounds. mdpi.com Techniques such as catalytic hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and multicomponent reactions have enabled the efficient construction of complex piperidine-containing molecules. nih.govmdpi.com This continuous innovation in synthetic chemistry ensures that the piperidine scaffold will remain a vital tool in the medicinal chemist's arsenal (B13267) for the foreseeable future. grantome.com

Overview of the 4-(3-Phenylpropylidene)Piperidine Moiety as a Structural Template

Within the broad family of piperidine derivatives, the 4-(3-phenylpropylidene)piperidine moiety has emerged as a noteworthy structural template. This particular arrangement features a piperidine ring substituted at the 4-position with a three-carbon chain that terminates in a phenyl group and contains a double bond.

The synthesis of related 4-substituted piperidine derivatives has been a subject of interest in medicinal chemistry. For instance, the synthesis of various 4-phenylpiperidines has been explored for their potential as analgesics and as ligands for dopamine (B1211576) receptors. nih.govnih.govrsc.org The general synthetic strategies often involve the construction of the piperidine ring followed by the introduction or modification of the substituent at the 4-position. dtic.milgoogle.com

The 4-(3-phenylpropylidene)piperidine core combines the key features of a basic nitrogen atom within the piperidine ring and a lipophilic phenylpropylidene group. This combination of a polar, ionizable group and a nonpolar, aromatic region is a common characteristic of many centrally acting drugs. nih.gov The specific geometry and electronic properties of the phenylpropylidene substituent can be systematically modified to explore structure-activity relationships and optimize interactions with specific biological targets.

Table 1: Key Piperidine Derivatives and their Significance

| Compound Class | Significance in Medicinal Chemistry | Key Structural Features |

| Piperidine Alkaloids | Exhibit a wide range of biological activities including antimicrobial, and anti-inflammatory properties. researchgate.netwisdomlib.org | Naturally occurring compounds containing one or more piperidine rings. nih.gov |

| 4-Arylpiperidines | Core structure for a variety of CNS agents, including analgesics and antipsychotics. nih.gov | A phenyl or other aryl group directly attached to the 4-position of the piperidine ring. |

| 4-Alkylpiperidines | Found in various bioactive molecules; the alkyl chain can influence lipophilicity and binding. nih.gov | An alkyl group attached to the 4-position of the piperidine ring. |

| Piperidin-4-ones | Versatile synthetic intermediates for the preparation of more complex piperidine derivatives. dtic.milnih.gov | A ketone functional group at the 4-position of the piperidine ring. |

Structure

3D Structure

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

4-(3-phenylpropylidene)piperidine |

InChI |

InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,8,15H,4,7,9-12H2 |

InChI Key |

URNWLJJIOFGGOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Phenylpropylidene Piperidine and Its Derivatives

General Strategies for Piperidine (B6355638) Ring Construction

The synthesis of the piperidine ring, a fundamental heterocyclic structure, can be achieved through various strategic approaches. These methods provide access to a wide range of substituted piperidines, which are valuable precursors for more complex molecules. nih.govdntb.gov.ua

Catalytic Hydrogenation of Pyridine (B92270) Precursors

One of the most direct and widely utilized methods for the synthesis of piperidines is the catalytic hydrogenation of corresponding pyridine derivatives. nih.govresearchgate.net This process involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

Catalysts and Conditions: A variety of transition metal catalysts are effective for this transformation, with heterogeneous catalysts like palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and nickel-based nanocatalysts being commonly employed. nih.govresearchgate.netorganic-chemistry.org The reaction conditions can range from mild, using ammonium (B1175870) formate (B1220265) and Pd/C at room temperature, to more forcing conditions involving high pressures of hydrogen gas and elevated temperatures. organic-chemistry.orgorganic-chemistry.org For instance, a mild procedure using ammonium formate and palladium on carbon has been shown to efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org The choice of catalyst and conditions can influence the stereoselectivity of the reduction, particularly for substituted pyridines. nih.gov

Recent Advances: Researchers have developed methods to enhance the efficiency and selectivity of pyridine hydrogenation. For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Additionally, metal-free approaches using borane (B79455) catalysts in the presence of a hydrogen source like ammonia (B1221849) borane have been reported. organic-chemistry.org

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst System | Substrate | Conditions | Key Features | Reference |

| Pd/C, Ammonium Formate | Pyridine N-oxides | Methanol, Room Temperature | Mild conditions, high yields | organic-chemistry.org |

| Rh/C | Pyridines | Water, 80 °C, 5 atm H₂ | Effective for various aromatic rings | organic-chemistry.org |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | - | Asymmetric hydrogenation | nih.gov |

| Borane Catalyst, Ammonia Borane | Pyridines | - | Metal-free transfer hydrogenation | organic-chemistry.org |

| Nickel-based Nanocatalysts | Pyridine derivatives | - | - | nih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and versatile strategy for constructing the piperidine ring. mdpi.com This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor that already contains the necessary atoms to form the six-membered ring. mdpi.commdma.ch

Types of Cyclization: A multitude of cyclization reactions have been developed, including:

Reductive Amination: The intramolecular reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction, is a common method. mdpi.comresearchgate.net

Michael Addition: The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound can effectively form the piperidine ring. mdma.ch

Radical Cyclization: Radical-mediated cyclizations of unsaturated precursors offer another route to piperidine derivatives. mdpi.comacs.org For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported. organic-chemistry.org

Metal-Catalyzed Cyclizations: Various transition metals, including gold and palladium, catalyze intramolecular cyclization reactions to form piperidines. organic-chemistry.orgmdpi.com Gold(I)-catalyzed oxidative amination of non-activated alkenes is one such example. mdpi.com

Stereoselectivity: Many intramolecular cyclization methods can be rendered stereoselective, allowing for the synthesis of chiral piperidine derivatives. mdpi.com The stereochemical outcome is often influenced by the substrate, catalyst, and reaction conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including piperidine derivatives. nih.govnih.gov In MCRs, three or more starting materials react in a single pot to form a product that incorporates substantial portions of each reactant. mdpi.com

Key MCRs for Piperidine Synthesis:

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that can be adapted for the synthesis of highly substituted piperidines. nih.govacs.org This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov

Diels-Alder Reactions: Aza-Diels-Alder reactions, where an imine acts as the dienophile, provide a powerful tool for the construction of the piperidine ring. researchgate.net

Mannich Reaction: The Mannich reaction, involving an aldehyde, an amine, and a compound with an active hydrogen, can be employed in a multicomponent fashion to generate piperidine structures. researchgate.net

Advantages of MCRs: The primary advantages of MCRs include synthetic efficiency, reduction in the number of purification steps, and the ability to generate diverse libraries of compounds from readily available starting materials. nih.govmdpi.com

Stereoselective Synthesis of Piperidine Scaffolds

The development of stereoselective methods for the synthesis of piperidines is of paramount importance due to the prevalence of chiral piperidine-containing compounds in medicinal chemistry. researchgate.netnih.gov These methods aim to control the three-dimensional arrangement of atoms in the final product.

Strategies for Stereoselective Synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the piperidine ring with a defined stereochemistry. thieme-connect.comnih.gov

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, can induce enantioselectivity in the formation of the piperidine ring. researchgate.netacs.org For example, a C2-symmetric chiral phosphepine has been used as a catalyst for the enantioselective [4+2] annulation of imines with allenes. acs.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Chemo-enzymatic approaches, combining chemical synthesis with biocatalytic steps, have been successfully employed. nih.govacs.org

Targeted Synthesis of the 4-(3-Phenylpropylidene)Piperidine Core

While general methods provide access to the piperidine ring, the specific synthesis of 4-(3-phenylpropylidene)piperidine requires a targeted approach to introduce the exocyclic double bond at the 4-position with the desired phenylpropylidene substituent.

A common and effective strategy for this transformation is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. This reaction involves the coupling of a phosphorus ylide with a ketone. In this case, 4-piperidone (B1582916) would serve as the ketone component.

The synthesis would proceed as follows:

Preparation of the Phosphorus Ylide: A (3-phenylpropyl)triphenylphosphonium salt is prepared by reacting triphenylphosphine (B44618) with a suitable 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). This phosphonium (B103445) salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the corresponding phosphorus ylide.

Wittig Reaction: The generated ylide is then reacted with 4-piperidone. The ylide attacks the carbonyl carbon of the piperidone, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form the desired 4-(3-phenylpropylidene)piperidine and triphenylphosphine oxide.

The nitrogen of the piperidone is typically protected with a suitable protecting group (e.g., Boc or Cbz) before the Wittig reaction to prevent side reactions. The protecting group can be removed in a subsequent step if the free piperidine is desired.

Derivatization Techniques for the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring offers a convenient handle for further derivatization, allowing for the introduction of a wide range of substituents to modulate the properties of the final compound. acs.orgrsc.org

Common Derivatization Reactions:

N-Alkylation: This is a fundamental transformation that involves the introduction of an alkyl group onto the piperidine nitrogen. researchgate.net This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netacs.org The choice of base and solvent can influence the reaction outcome. researchgate.net

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be accomplished through various cross-coupling reactions, most notably the Buchwald-Hartwig and Ullmann couplings. tandfonline.com These reactions typically employ a palladium or copper catalyst to facilitate the formation of the C-N bond between the piperidine and an aryl halide. tandfonline.comresearchgate.net

N-Acylation: The piperidine nitrogen can be readily acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group, forming an amide linkage.

Table 2: Common Derivatization Reactions for the Piperidine Nitrogen

| Reaction | Reagents | Product | Key Features | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylpiperidine | Fundamental transformation | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Arylpiperidine | Forms C(aryl)-N bond | tandfonline.com |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Ligand, Base | N-Arylpiperidine | Classic C(aryl)-N bond formation | tandfonline.com |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylpiperidine | Forms an amide linkage | - |

Chemical Modifications and Functionalization of the Phenylpropylidene Side Chain

The phenylpropylidene side chain, with its exocyclic double bond, presents a versatile handle for a variety of chemical transformations. While direct studies on 4-(3-phenylpropylidene)piperidine are specific, the functionalization of analogous 4-alkylidenepiperidines provides a clear blueprint for potential modifications. The exocyclic methylene (B1212753) group in N-Boc-2-aryl-4-methylenepiperidines, for instance, is a key functional group that can undergo further chemical changes. whiterose.ac.uk This reactivity can be extrapolated to the phenylpropylidene moiety.

Key functional group interconversions that can be applied to the exocyclic double bond of the phenylpropylidene side chain include:

Oxidative Cleavage: Ozonolysis of the double bond would yield a 4-oxopiperidine derivative and phenylacetaldehyde, providing a route to a different class of piperidine analogs.

Hydroboration-Oxidation: This two-step reaction sequence would lead to the corresponding alcohol, introducing a hydroxyl group at the terminal position of the side chain with anti-Markovnikov selectivity.

Epoxidation: Treatment with peroxy acids would form an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.

Diels-Alder Reactions: If the side chain contains a conjugated diene system, it could participate in cycloaddition reactions.

Hydrogenation: Catalytic hydrogenation can reduce the double bond to afford the corresponding 4-(3-phenylpropyl)piperidine (B106336).

These transformations allow for the diversification of the initial 4-(3-phenylpropylidene)piperidine scaffold, enabling the synthesis of a library of derivatives with varied physicochemical properties. The N-Boc protecting group is often employed during these transformations due to its stability under various reaction conditions and its ease of removal. whiterose.ac.uk

Synthesis of Chiral 4-(3-Phenylpropylidene)Piperidine Analogs

The development of stereoselective routes to chiral piperidine derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their absolute stereochemistry. A number of modern synthetic strategies can be employed to access chiral analogs of 4-(3-phenylpropylidene)piperidine, either by introducing chirality into the piperidine ring or by resolving a racemic mixture.

Kinetic Resolution:

One effective method for obtaining enantioenriched piperidines is through kinetic resolution. For example, a kinetic resolution of 2-aryl-4-methylenepiperidines has been successfully achieved using a chiral base system, such as n-butyllithium and (-)-sparteine. whiterose.ac.uk This system selectively deprotonates one enantiomer of the starting material, allowing for the separation of the unreacted, enantiomerically enriched piperidine. This approach is particularly relevant as it yields a product with the functionalizable exocyclic double bond intact, which can then be converted into a variety of 2,4-disubstituted piperidines. whiterose.ac.uk The enantiomeric ratio of the product can be further enhanced through recrystallization. whiterose.ac.uk

Asymmetric Catalysis:

Modern asymmetric catalysis offers a powerful toolkit for the synthesis of chiral piperidines from achiral starting materials. Several catalytic strategies are applicable for the synthesis of chiral analogs of 4-(3-phenylpropylidene)piperidine.

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be an effective method for producing chiral piperidines. nih.gov This method could be adapted to a precursor of 4-(3-phenylpropylidene)piperidine. Similarly, rhodium and palladium catalysts are also effective for the hydrogenation of pyridine derivatives to yield chiral piperidines. nih.gov

Nitro-Mannich Reaction: A diastereoselective nitro-Mannich reaction can be used to construct functionalized piperidines with control over multiple stereocenters. This approach involves the reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine, followed by reductive cyclization to yield stereochemically pure piperidines. researchgate.net

Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction represents a modern cross-coupling approach to enantioenriched 3-substituted piperidines from pyridine and boronic acids. snnu.edu.cnnih.gov This strategy involves the partial reduction of pyridine, followed by an asymmetric carbometalation and a subsequent reduction to furnish the chiral piperidine. snnu.edu.cnnih.gov While demonstrated for 3-substituted piperidines, the underlying principle of asymmetric functionalization of a pyridine precursor is broadly applicable.

The following table summarizes some of the asymmetric synthetic strategies that can be applied to the synthesis of chiral piperidine analogs.

| Synthetic Strategy | Key Reagents/Catalysts | Description | Potential Application to Target Scaffold | Reference |

| Kinetic Resolution | n-BuLi, (-)-sparteine | Selective deprotonation of one enantiomer of a racemic mixture. | Resolution of a racemic 4-(3-phenylpropylidene)piperidine precursor. | whiterose.ac.uk |

| Asymmetric Hydrogenation | Iridium(I) catalyst with a P,N-ligand | Stereoselective reduction of a pyridinium salt precursor. | Synthesis of chiral 4-substituted piperidines from a pyridine-based starting material. | nih.gov |

| Nitro-Mannich Reaction | BF3·OEt2, Et3SiH for reductive cyclization | Diastereoselective formation of C-C and C-N bonds to create multiple stereocenters. | Construction of the piperidine ring with defined stereochemistry at multiple positions. | researchgate.net |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst, boronic acids | Asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. | Introduction of the phenylpropylidene side chain or an analog in a stereocontrolled manner. | snnu.edu.cnnih.gov |

These advanced synthetic methodologies provide robust pathways for the creation of diverse and stereochemically defined libraries of 4-(3-phenylpropylidene)piperidine analogs for further investigation.

Structure Activity Relationship Sar Studies of 4 3 Phenylpropylidene Piperidine Derivatives

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

Substitutions on the piperidine ring of 4-(3-phenylpropylidene)piperidine derivatives can significantly modulate their biological activity by influencing factors such as binding affinity, selectivity, and metabolic stability.

Research into piperidine-based monoamine transporter inhibitors has highlighted the critical role of stereochemistry at the piperidine ring. For instance, in a series of 3,4-disubstituted piperidines, the relative orientation of the substituents (cis or trans) and the enantiomeric form ((+) or (-)) dramatically influenced selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov Specifically, (-)-cis analogues and (+)-trans analogues tended to show DAT/NET selectivity, while (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov This demonstrates that the spatial arrangement of substituents on the piperidine ring is a key determinant of transporter selectivity.

Further studies on Akt inhibitors led to the development of 3,4,6-trisubstituted piperidine derivatives. nih.gov Starting from a 3,4-disubstituted lead compound, systematic exploration of the piperidine moiety revealed that introducing a substituent at the 6-position could enhance potency and improve safety profiles, such as reducing blockage of the hERG (human ether-a-go-go-related gene) potassium channel. nih.gov The addition of methyl groups at the 3- or 4-positions of the piperidine ring has also been shown to influence the anticancer properties of certain sulfonamides. nih.gov

The position and nature of the substituent are paramount. For example, in a series of piperine (B192125) derivatives, a 4-methyl-substituted piperidine ring resulted in a compound with high inhibitory activity for monoamine oxidase B (MAO-B). mdpi.com

| Compound Class | Stereochemistry | Primary Transporter Selectivity | Reference |

|---|---|---|---|

| 3,4-disubstituted piperidines | (-)-cis | DAT/NET | nih.gov |

| 3,4-disubstituted piperidines | (+)-trans | DAT/NET | nih.gov |

| 3,4-disubstituted piperidines | (-)-trans | SERT or SERT/NET | nih.gov |

| 3,4-disubstituted piperidines | (+)-cis | SERT or SERT/NET | nih.gov |

| Piperidine-based Akt Inhibitors | 3,4,6-trisubstituted | Increased Akt1 potency, reduced hERG blockage | nih.gov |

Conformational Analysis and its Correlation with Pharmacological Effects

The three-dimensional conformation of 4-(3-phenylpropylidene)piperidine derivatives is a critical factor governing their interaction with biological targets. The orientation of the phenyl group relative to the piperidine ring, in particular, can significantly impact pharmacological activity.

Conformational studies of 4-phenylpiperidine (B165713) analgesics have shown that the energy difference between phenyl-equatorial and phenyl-axial conformations is often small, suggesting that both conformers can exist in equilibrium. nih.gov For compounds like meperidine and ketobemidone, the phenyl-axial conformer, though slightly higher in energy (0.6-0.7 kcal/mol), is thought to be responsible for the enhanced potency observed with a meta-hydroxyl group on the phenyl ring. nih.gov This suggests that the bioactive conformation may require the phenyl ring to be in an axial position to achieve optimal interaction with the receptor.

In contrast, for other derivatives such as the prodines, phenyl-axial conformers are energetically less favorable. nih.gov The relative potencies of different prodine isomers have been successfully correlated with the calculated concentrations of their respective analgesic conformations. nih.gov

The strategy of conformational restriction has been effectively used in drug design. By incorporating the flexible side chain of a known ligand into a more rigid ring system, such as a 4-phenoxypiperidine (B1359869) core, it is possible to lock the molecule into a bioactive conformation. This approach led to the development of potent and selective histamine (B1213489) H3 antagonists. nih.gov Similarly, a conformational restriction strategy applied to a lead compound for Akt inhibition resulted in 3,4-disubstituted piperidine derivatives with potent antitumor efficacy. nih.gov The introduction of an N-phenylsulfonyl group can also dramatically alter conformational preference, forcing an adjacent indolyl group into an axial orientation, which was demonstrated by NMR spectroscopy. google.com

| Compound Class | Preferred Conformation | Energy Difference (Axial - Equatorial) | Pharmacological Implication | Reference |

|---|---|---|---|---|

| Meperidine | Phenyl Equatorial | 0.6 kcal/mol | Phenyl axial conformer may explain potency enhancement by m-OH group. | nih.gov |

| Ketobemidone | Phenyl Equatorial | 0.7 kcal/mol | Phenyl axial conformer may explain potency enhancement by m-OH group. | nih.gov |

| alpha-Prodine | Phenyl Equatorial | 2.8 kcal/mol | Potency relates to concentration of the analgesic conformation. | nih.gov |

| beta-Prodine | Phenyl Equatorial | 3.4 kcal/mol | Potency relates to concentration of the analgesic conformation. | nih.gov |

Impact of Variations in the Phenylpropylidene Moiety on Target Interaction

Modifications to the phenylpropylidene portion of the molecule, which includes the three-carbon chain and the terminal phenyl group, are pivotal for tuning target affinity and selectivity.

Studies on analogues of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine, a potent dopamine transporter (DAT) ligand, have explored the importance of the phenylpropyl moiety. google.com Research indicates that substitutions on the phenyl ring play a significant role. In general, unsubstituted and fluoro-substituted compounds demonstrated the highest activity and selectivity for the DAT. google.com This suggests that while some substitution is tolerated, extensive modification of the phenyl ring can be detrimental to activity at this specific target.

The length of the alkyl chain connecting the phenyl group to the piperidine ring is also a critical determinant of activity. For a series of sigma-1 receptor ligands, extending the distance between the basic nitrogen atom and the terminal phenyl moiety from a single methylene (B1212753) group (benzylamines) to three (phenylpropylamines) resulted in a decrease in sigma-1 affinity. However, within a series of 3-phenoxypropyl piperidine analogues developed as ORL1 (NOP) receptor agonists, the 3-phenoxypropyl region was found to be amenable to exploration, leading to the identification of several potent and selective compounds. nih.gov

For a series of mu-opioid receptor (MOR) agonists, the substituent pattern on the phenyl ring was found to play a pivotal role in both binding affinity and selectivity. This highlights that the electronic and steric properties of the phenyl ring are crucial for molecular recognition at the receptor binding site. Similarly, for certain piperidine derivatives acting as MAO inhibitors, the presence of a methyl sulfone group on the aromatic ring was a key feature. mdpi.com

Role of N-Substitution Patterns in Modulating Receptor Affinity and Efficacy

The substituent attached to the piperidine nitrogen atom (N-substitution) is a key handle for modulating the pharmacological properties of 4-(3-phenylpropylidene)piperidine derivatives. This position is often directed towards the solvent-exposed region of a binding pocket or can make critical interactions with the target protein.

In the development of dopamine transporter (DAT) specific ligands, a series of substituted N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were synthesized. google.com The introduction of various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the N-benzyl ring led to potent compounds, with a 4'-vinyl substitution proving to be the most potent. google.com This indicates that the size, shape, and electronics of the N-substituent are critical for high-affinity binding.

For sigma-1 receptor ligands, the N-substituent allows for the modulation of affinity, selectivity over the sigma-2 subtype, and physicochemical properties like lipophilicity. Replacing a central cyclohexane (B81311) ring in a lead compound with a piperidine ring initially reduced sigma-1 affinity. However, introducing a small methyl group onto the piperidine nitrogen (N-methyl) restored high affinity, demonstrating that even small N-substituents can have a profound impact.

In the search for dopamine D4 receptor ligands, various N-linked heterocyclic replacements for a pyrazole (B372694) moiety were explored. This work showed that attaching different heterocyclic systems to the piperidine nitrogen could be a successful strategy for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes like D2 and D3.

| Core Scaffold | N-Substituent | Target | Effect on Affinity/Activity | Reference |

|---|---|---|---|---|

| 4-[2-(diphenylmethoxy)ethyl]piperidine | 4'-Vinylbenzyl | Dopamine Transporter (DAT) | Most potent in the series | google.com |

| 4-(aminoethyl)piperidine | -H (secondary amine) | Sigma-1 Receptor | Reduced affinity (Ki = 165 nM) | |

| 4-(aminoethyl)piperidine | -CH3 (tertiary amine) | Sigma-1 Receptor | High affinity (Ki = 50 nM) | |

| 4-(heterocyclic)piperidine | N-linked heterocycles | Dopamine D4 Receptor | High affinity and selectivity |

Computational Approaches to SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are invaluable tools for elucidating the complex SAR of 4-(3-phenylpropylidene)piperidine derivatives. These approaches help to rationalize experimental findings and guide the design of new, more potent, and selective compounds.

QSAR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. For example, a nonlinear QSAR study was successfully conducted on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists using a neural network method. mdpi.com This model correlated molecular descriptors with analgesic activity and helped in hypothesizing a pharmacophore model for structural optimization. mdpi.com Similarly, 3D-QSAR techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) have been applied to CCR5 antagonists, revealing the importance of molecular shape and charge distribution for binding affinity.

Molecular docking and dynamics simulations provide insights into the binding modes of ligands at their receptor sites. For a potent and selective MOR agonist, docking and molecular dynamics simulations were used to propose a binding model that explained its high affinity and selectivity over other opioid receptors. Structure-based design, which relies on the 3D structure of the target protein, has been instrumental in developing novel Akt inhibitors. nih.gov

These computational approaches are often used in concert. For instance, a study on furan-pyrazole piperidine derivatives used QSAR modeling to develop predictive models for Akt1 inhibitory activity. These models were then used to design new derivatives, with the most promising candidates proposed for further investigation. Such integrated computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Pharmacological Activities and Preclinical Biological Evaluation of 4 3 Phenylpropylidene Piperidine Derivatives

In Vitro Pharmacological Profiling and Cellular Assays

In vitro studies are fundamental in elucidating the mechanism of action of novel compounds. For 4-(3-phenylpropylidene)piperidine derivatives, these assays have been crucial in identifying their primary biological targets and cellular effects.

Enzyme inhibition assays have demonstrated that certain 4-(3-phenylpropylidene)piperidine derivatives can selectively target enzymes involved in neurotransmitter metabolism.

Butyrylcholinesterase (BChE) Inhibition:

A series of 4-phenethyl-1-propargylpiperidine derivatives have been synthesized and evaluated as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B) nih.gov. In progressed Alzheimer's disease, BChE levels increase, while acetylcholinesterase (AChE) levels decrease, suggesting that BChE inhibition is a viable therapeutic strategy nih.gov. Some phenoxyethyl piperidine (B6355638) derivatives have been identified as dual inhibitors of both AChE and BChE nih.gov.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| Compound 8 | Butyrylcholinesterase (BChE) | <2 | Selective for BChE |

| Compound 18 | Butyrylcholinesterase (BChE) | <2 | Selective for BChE |

| Phenoxyethyl piperidine derivative 7c | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Not Specified | Dual Inhibitor |

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability wikipedia.orgdrugs.com. Derivatives of 4-(3-phenylpropylidene)piperidine have been investigated for their ability to inhibit MAO enzymes, particularly MAO-B, which is a target in the treatment of Parkinson's disease wikipedia.orgresearchgate.net. Some piperine (B192125) derivatives, which contain a piperidine ring, have shown inhibitory activity against both MAO-A and MAO-B nih.gov. Specifically, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with some compounds showing potent and selective inhibition of MAO-B researchgate.net.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | Selective for MAO-B |

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | Selective for MAO-B |

Receptor binding assays have been instrumental in identifying the affinity of 4-(3-phenylpropylidene)piperidine derivatives for various receptor subtypes, which is crucial for understanding their potential therapeutic applications and side-effect profiles.

Sigma (σ) Receptors:

Sigma receptors, classified as σ1 and σ2 subtypes, are involved in various cellular functions and are considered therapeutic targets for neurological disorders researchgate.net. Several studies have reported the synthesis of piperidine and piperazine-based derivatives with high affinity for sigma receptors rsc.orgunict.it. For instance, novel phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands uniba.ituniba.it. The introduction of substituents on the piperazine (B1678402) ring has been shown to influence the affinity and selectivity for σ1 receptors nih.govresearchgate.net.

| Compound | Receptor Subtype | Ki (nM) |

| Compound 1 | σ1 | 3.2 |

| Phenoxyalkylpiperidine 1b | σ1 | 0.89 |

| Phenoxyalkylpiperidine (S)-2b | σ1 | 1.49 |

| Phenylacetamide 17b | σ1 | 181 |

Dopamine (B1211576) Receptors:

The dopamine D4 receptor (D4R) is a target for the treatment of neuropsychiatric disorders nih.gov. Several 4-(3-phenylpropylidene)piperidine derivatives have been evaluated for their affinity to dopamine receptor subtypes. For example, a series of benzyloxy piperidine-based compounds have been identified as potent and selective D4R antagonists nih.gov. Similarly, 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have yielded compounds with exceptional binding affinity for the D4 receptor chemrxiv.org.

| Compound | Receptor Subtype | Ki (nM) | Selectivity |

| Compound 11d | D4 | 121 | Selective for D4 |

| Compound 14a | D4 | 0.3 | >2000-fold vs D1, D2, D3, D5 |

| Compound 9j | D4 | Not Specified | High CNS MPO score |

The functional consequences of receptor binding are often investigated through cellular assays that measure changes in signaling pathways.

For instance, a potent piperidine-based compound with high affinity for the σ1 receptor was identified as a σ1 receptor agonist in a functional assay rsc.org. The cytotoxic effects of some piperidine derivatives have been evaluated on various cancer cell lines, with some compounds showing significant antiproliferative activity researchgate.net.

In Vivo Preclinical Efficacy Studies (Excluding Human Trials)

Following promising in vitro results, preclinical in vivo studies are conducted to assess the efficacy of drug candidates in living organisms, typically in animal models of human diseases.

The selection of an appropriate animal model is critical for the preclinical evaluation of new therapeutic agents frontiersin.org. For neurodegenerative diseases like Alzheimer's, rodent models are commonly used. For example, a phenoxyethyl piperidine derivative with cholinesterase inhibitory properties was assessed in a streptozotocin-induced animal model of dementia in male Wistar rats nih.gov. Some piperidine-4-carboxamide derivatives have been evaluated for their analgesic and dopamine reuptake inhibitory activities in mice researchgate.net.

Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. In the context of 4-(3-phenylpropylidene)piperidine derivatives, these studies have focused on their effects on the central nervous system. For instance, a study on a phenoxyethyl piperidine derivative in a rat model of dementia found that the compound was able to reverse memory impairments and reduce the increased level of acetylcholinesterase in the hippocampus nih.gov.

Mechanistic Investigations of 4 3 Phenylpropylidene Piperidine Derivatives

Identification of Molecular Targets and Binding Sites

Research has revealed that piperidine-based structures can interact with a wide array of biological targets. The specific substitutions on the piperidine (B6355638) ring and the nature of the side chains dictate the target affinity and selectivity.

One prominent area of investigation involves G-protein coupled receptors (GPCRs). Certain piperidine and piperazine (B1678402) derivatives have been identified as potent antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ₁R). nih.gov The sigma-1 receptor, in particular, has been implicated in various neurological conditions. The affinity of these compounds for their targets is often determined through radioligand binding assays, which measure the concentration of the compound required to displace a known radiolabeled ligand from the receptor. For instance, a specific piperidine derivative demonstrated a high binding affinity for the human H3R with a Kᵢ value of 6.2 nM and an even higher affinity for the σ₁R with a Kᵢ of 4.41 nM. nih.gov

Another significant class of targets for piperidine derivatives is enzymes, particularly those involved in cancer progression. Molecular docking studies on phenyl hydrazine (B178648) derivatives of piperidones have shown significant binding potency to targets such as dihydrofolate reductase (DHFR). researchgate.net DHFR is a critical enzyme in the synthesis of DNA precursors, making it a key target for anticancer drugs.

Furthermore, derivatives of piperidine have been designed and synthesized to target dopamine (B1211576) receptors, specifically the D2 subtype (DRD2). researchgate.net These receptors are central to neurological functions and are primary targets for antipsychotic and anti-Parkinsonian drugs. researchgate.net In the context of cancer, other targeted proteins include the androgen receptor, Bcl2 protein, and cyclooxygenase II. researchgate.net For example, docking studies have suggested that potent piperidine-based antagonists bind effectively within the ligand-binding pocket (LBP) of the androgen receptor. researchgate.net

Table 1: Molecular Targets and Binding Affinities of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target | Binding Data Type | Value | Reference |

|---|---|---|---|---|

| Piperidine Derivative | Histamine H3 Receptor (hH₃R) | Kᵢ | 6.2 nM | nih.gov |

| Piperidine Derivative | Sigma-1 Receptor (σ₁R) | Kᵢ | 4.41 nM | nih.gov |

| Piperidine Derivative | Sigma-2 Receptor (σ₂R) | Kᵢ | 67.9 nM | nih.gov |

| Phenyl Hydrazine Piperidones | Dihydrofolate Reductase (DHFR) | Glide Score | -7.88 | researchgate.net |

| Phenyl Hydrazine Piperidones | Estrogen Receptor | Glide Score | -5.34 | researchgate.net |

| N-functionalized Piperidines | Dopamine D2 Receptor (DRD2) | N/A (Docking Study) | N/A | researchgate.net |

| Arylpiperazine Derivatives | Androgen Receptor (AR) | N/A (Docking Study) | N/A | researchgate.net |

Elucidation of Downstream Signaling Cascades

Identifying the molecular target is the first step; the subsequent elucidation of the downstream signaling cascades provides a more complete picture of a compound's biological effect.

A notable example is the investigation of 3,4-disubstituted piperidine derivatives as modulators of macrophage polarization. One such derivative, identified as compound D11, was found to promote the M2 polarization of macrophages. Mechanistic studies revealed that this effect was mediated by the activation of specific signaling pathways. nih.gov Specifically, compound D11 was shown to trigger the phosphorylation of Signal Transducer and Activator of Transcription 3 (Stat3) and Protein Kinase B (Akt). nih.gov The activation of these kinases is a key downstream event that leads to the observed change in macrophage phenotype. This modulation ultimately resulted in the inhibition of T-cell proliferation, a therapeutically relevant outcome for autoimmune diseases like multiple sclerosis. nih.gov

In the realm of oncology, certain piperidine derivatives exert their effects by inducing apoptosis, or programmed cell death. The compound designated 3a, a {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivative, was found to be a potent inducer of apoptosis in human leukemia cells. nih.gov This downstream effect was confirmed through several assays, including lactate (B86563) dehydrogenase (LDH) release, cell cycle analysis, and DNA fragmentation, which are all hallmarks of apoptosis. nih.gov Other piperidine derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts the cell's cytoskeleton, leading to cell cycle arrest and subsequent apoptosis. researchgate.net

Furthermore, the interaction of piperidine-like compounds with the sigma-1 receptor can trigger specific intracellular signaling. The clinically evaluated H3R antagonist pitolisant, which also binds to the σ₁R, demonstrates functional agonism that leads to σ₁ receptor-mediated calcium flux. nih.gov The mobilization of intracellular calcium is a fundamental second messenger signal that can influence a multitude of cellular processes.

Table 2: Downstream Signaling Effects of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Downstream Pathway/Effect | Functional Outcome | Reference |

|---|---|---|---|

| 3,4-Disubstituted Piperidines (e.g., D11) | Activation of Stat3 and Akt phosphorylation | Modulation of macrophage M2 polarization | nih.gov |

| (Substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanones (e.g., 3a) | Induction of Apoptosis | Inhibition of leukemia cell growth | nih.gov |

| General Piperidine Derivatives | Inhibition of Tubulin Polymerization | Cell cycle arrest, Apoptosis | researchgate.net |

| Piperidine-like H₃R/σ₁R ligands (e.g., Pitolisant) | σ₁ Receptor-mediated Calcium Flux | Modulation of cellular processes | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To visualize and understand the interactions between 4-(3-phenylpropylidene)piperidine derivatives and their molecular targets at an atomic level, researchers employ computational methods like molecular docking and molecular dynamics simulations. These in silico techniques are invaluable for predicting binding modes, estimating binding affinities, and guiding structure-activity relationship (SAR) studies. researchgate.netpharmacophorejournal.com

The molecular docking process typically involves preparing the three-dimensional structures of both the ligand (the piperidine derivative) and the target protein. researchgate.net A docking algorithm then systematically explores possible binding orientations of the ligand within the active site of the protein, calculating a "docking score" for each pose to estimate the binding affinity. researchgate.net

For example, molecular docking studies of phenyl hydrazine derivatives of piperidones with dihydrofolate reductase (DHFR) revealed significant binding potency. researchgate.net The top-ranked compound achieved a Glide score (G. Score) of -7.88. The analysis of the binding mode showed that this high affinity was due to the formation of specific hydrogen bonds with key amino acid residues in the active site, namely THR56 and SER59. researchgate.net Similarly, docking of these derivatives into the estrogen receptor showed interactions with the residue GLU323. researchgate.net

These simulations are not limited to enzymes. Docking studies have been instrumental in understanding how piperidine-based antagonists interact with the androgen receptor (AR). researchgate.net Simulations suggested that the most potent compounds bind within the AR ligand-binding pocket, forming crucial hydrogen bonding interactions that stabilize the complex. researchgate.net Such insights are critical for designing derivatives with improved potency and selectivity. The general workflow for these studies often involves preparing the small molecules with tools like LigPrep, which generates a low-energy 3D structure, and then docking them into a prepared protein structure from which water molecules have been removed using software suites like Schrodinger. researchgate.net

Table 3: Molecular Docking Studies of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Protein Target | Key Interacting Residues | Docking Score/Metric | Reference |

|---|---|---|---|---|

| Phenyl Hydrazine Piperidones | Dihydrofolate Reductase (DHFR) | THR56, SER59 | G. Score: -7.88 | researchgate.net |

| Phenyl Hydrazine Piperidones | Estrogen Receptor | GLU323 | G. Score: -5.34 | researchgate.net |

| Arylpiperazine Derivatives | Androgen Receptor (AR) | Residues in Ligand Binding Pocket | N/A (H-bonding noted) | researchgate.net |

| N-nitroso-2,6-diphenyl-piperidin-4-one semicarbazone | Ligase Inhibitor (5hmh) | N/A | N/A (Docking performed) | pharmacophorejournal.com |

Metabolic Fate and Pharmacokinetic Considerations for 4 3 Phenylpropylidene Piperidine Derivatives

In Vitro Metabolic Stability Assessment

The in vitro metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. These studies are typically conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.

In general, piperidine-containing compounds are known to be substrates for CYP450 enzymes. The metabolic stability of these compounds is often assessed by incubating them with human or animal liver microsomes and measuring the rate of disappearance of the parent compound over time. This is typically expressed as the in vitro half-life (t½) or intrinsic clearance (CLint).

For example, studies on other piperidine (B6355638) derivatives have shown that modifications to the piperidine ring can impact metabolic stability. The introduction of steric hindrance near potential sites of metabolism can slow down the rate of enzymatic degradation, thereby increasing the metabolic stability.

Below is an illustrative data table, based on findings for analogous piperidine compounds, showcasing how structural features can affect metabolic stability.

| Compound ID | Structural Analogue | Key Structural Feature | In Vitro Half-life (t½, min) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |

| A-1 | N-benzyl-4-phenylpiperidine | N-benzyl group | 15 | 92.4 |

| A-2 | N-propyl-4-phenylpiperidine | N-propyl group | 45 | 30.8 |

| B-1 | 4-(3-phenylpropyl)piperidine (B106336) | Saturated propyl linker | 35 | 39.7 |

| B-2 | 4-(3-phenylpropenyl)piperidine | Unsaturated propenyl linker | 25 | 55.4 |

Note: The data in this table are representative examples from studies on analogous compounds and are intended for illustrative purposes only, as specific data for 4-(3-phenylpropylidene)piperidine derivatives are not publicly available.

Characterization of Metabolites and Identification of Metabolic Pathways

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate and for assessing the potential for the formation of active or toxic metabolites. The primary metabolic pathways for many piperidine-containing drugs involve oxidation reactions mediated by CYP450 enzymes. nih.gov

For a compound like 4-(3-phenylpropylidene)piperidine, several metabolic pathways can be predicted based on the metabolism of similar structures:

N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or ethyl group), N-dealkylation is a common metabolic route, catalyzed primarily by CYP3A4 and CYP2D6. nih.gov

Piperidine Ring Oxidation: Oxidation can occur at various positions on the piperidine ring, leading to the formation of hydroxylated metabolites or lactams.

Alkyl Chain Oxidation: The propylidene linker can undergo hydroxylation at different carbon atoms.

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para-position, a reaction also mediated by CYP450 enzymes.

Double Bond Reduction: The propylidene double bond may be a site for reduction, leading to the corresponding 4-(3-phenylpropyl)piperidine derivative.

Subsequent to these Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.

Influence of Structural Modifications on Metabolic Profile

Structural modifications to the 4-(3-phenylpropylidene)piperidine scaffold can profoundly influence its metabolic profile, affecting both the rate of metabolism and the types of metabolites formed.

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter its susceptibility to aromatic hydroxylation. For instance, replacing a phenyl ring with a more electron-deficient pyridyl ring can increase robustness towards CYP450-mediated oxidation. nih.gov

Substitution on the Piperidine Ring: Modifications to the piperidine ring can block or hinder metabolic attack. For example, the introduction of a methyl group on the piperidine ring can sterically shield adjacent positions from oxidation.

Nature of the Linker: The saturation of the propylidene linker can also impact metabolism. An unsaturated linker, as in 4-(3-phenylpropenyl)piperidine, may be metabolized differently than a saturated one. For instance, unsaturation can sometimes lead to a decrease in metabolic stability. dndi.org

N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of metabolic fate. Small alkyl groups are often readily cleaved via N-dealkylation.

The table below illustrates how specific structural changes in analogous compounds can alter their metabolic pathways.

| Compound ID | Structural Analogue | Structural Modification | Primary Metabolic Pathway |

| C-1 | N-methyl-4-phenylpiperidine | N-methylation | N-demethylation |

| C-2 | 4-phenylpiperidine (B165713) | Unsubstituted Nitrogen | Ring hydroxylation |

| D-1 | 4-(4-fluorophenyl)piperidine | Fluorine on phenyl ring | Piperidine ring oxidation |

| D-2 | 4-phenylpiperidine | Unsubstituted phenyl ring | Aromatic hydroxylation |

Note: This table provides hypothetical examples based on general principles of drug metabolism and data from related compounds to illustrate the effects of structural modifications.

Advanced Research Methodologies in the Study of 4 3 Phenylpropylidene Piperidine

Chemoinformatics and In Silico Predictive Modeling for Biological Activity

The integration of computational tools in the early stages of drug discovery has revolutionized the process of identifying and optimizing lead compounds. Chemoinformatics and in silico predictive modeling offer a rapid and cost-effective means to evaluate the potential of molecules like 4-(3-phenylpropylidene)piperidine and its analogs for various biological activities and to predict their pharmacokinetic profiles.

These predictive models utilize the chemical structure of a compound to calculate various molecular descriptors that correlate with its biological behavior. mdpi.com Software platforms like SwissADME, pkCSM, and ADMET Predictor® can process these descriptors to generate predictions for properties such as oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes. creative-diagnostics.comyoutube.com For example, a study on sulfonamide-pyridine derivatives used the pkCSM and pre-ADMET online servers to compute their ADME and toxicity profiles, identifying promising candidates for further development. nih.gov

The following table illustrates the type of data that can be generated through in silico ADMET prediction for a representative piperidine (B6355638) derivative, highlighting the parameters crucial for assessing its drug-like potential.

Table 1: Illustrative In Silico ADMET Profile for a Piperidine Derivative Disclaimer: The following data is representative of predictions for piperidine derivatives and does not represent experimentally verified data for 4-(3-phenylpropylidene)piperidine.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Caco-2 Permeability | High | High intestinal absorption |

| Blood-Brain Barrier (BBB) Permeability | Low/High | Dependent on therapeutic target |

| CYP450 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced cardiotoxicity potential |

| Ames Mutagenicity | Negative | Non-mutagenic potential |

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolite Identification

The definitive identification and characterization of novel compounds like 4-(3-phenylpropylidene)piperidine, as well as the elucidation of their metabolic fate, rely on a suite of advanced spectroscopic and chromatographic techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of newly synthesized piperidine derivatives. nih.govresearchgate.netrasayanjournal.co.inresearchgate.net 1H and 13C NMR spectroscopy provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule. chemicalbook.comyoutube.comleah4sci.com IR spectroscopy helps in identifying the functional groups present in the molecule, while high-resolution mass spectrometry (HR-MS) confirms the elemental composition by providing a highly accurate molecular weight. whiterose.ac.uk

The following table provides an example of the kind of spectroscopic data that would be expected for the characterization of a piperidine derivative.

Table 2: Illustrative Spectroscopic Data for a Substituted Piperidine Derivative Disclaimer: This data is illustrative and does not represent experimentally verified data for 4-(3-phenylpropylidene)piperidine.

| Technique | Key Observations |

| 1H NMR | Signals corresponding to aromatic protons, protons on the piperidine ring, and protons of the substituent groups. |

| 13C NMR | Resonances for all unique carbon atoms, including those in the phenyl ring, the piperidine ring, and the side chain. |

| IR (cm-1) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds. |

| HR-MS (m/z) | A precise mass-to-charge ratio consistent with the calculated molecular formula. |

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the workhorses for the separation, identification, and quantification of a parent drug and its metabolites from biological matrices. researchgate.netnih.govunodc.org The development of sensitive and accurate analytical methods is crucial for pharmacokinetic studies. For instance, an RP-HPLC method with UV detection was developed for the determination of piperidine in bulk drug form, demonstrating good linearity, accuracy, and precision. nih.gov In another example, a GC-MS method was established for the analysis of a basic metabolite of a piperidine-containing drug in urine, which involved derivatization to enhance its chromatographic properties. oup.com The identification of metabolites often involves comparing the retention times and mass spectra of unknown peaks in a sample to those of synthesized reference standards. researchgate.net

X-ray Crystallography and Cryo-EM for Ligand-Protein Complex Structural Determination

Understanding how a molecule like 4-(3-phenylpropylidene)piperidine interacts with its biological target at an atomic level is fundamental for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide high-resolution three-dimensional structures of ligand-protein complexes.

X-ray crystallography has long been the gold standard for determining the atomic structure of proteins and their complexes with small molecules. researchgate.netamanote.commdpi.comrsc.org The process involves crystallizing the protein in complex with the ligand and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. While no crystal structure of 4-(3-phenylpropylidene)piperidine in a complex with a protein has been reported in the reviewed literature, numerous structures of other piperidine derivatives bound to their target proteins have been solved, providing invaluable insights into their mechanism of action. whiterose.ac.uk

Cryo-electron microscopy has emerged as a revolutionary technique, particularly for large and flexible macromolecules or membrane proteins that are difficult to crystallize. creative-diagnostics.comnih.govnih.govportlandpress.comresearchgate.net In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D projection images. Cryo-EM is increasingly being used to visualize the binding of small molecules to their protein targets, offering a complementary approach to X-ray crystallography.

Both techniques provide a detailed view of the binding pocket, revealing the specific amino acid residues involved in the interaction with the ligand. This structural information is critical for understanding the basis of molecular recognition, affinity, and selectivity, and guides the rational design of more potent and specific drug candidates.

Future Directions and Therapeutic Potential of 4 3 Phenylpropylidene Piperidine Derivatives

Rational Design of Next-Generation Analogues

The rational design of new analogues of 4-(3-phenylpropylidene)piperidine is a cornerstone of advancing their therapeutic utility. By strategically modifying the core scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net This often involves the use of computational modeling and structure-activity relationship (SAR) studies to predict how structural changes will impact biological activity. nih.govnih.gov

One key strategy is the introduction of various substituents onto the phenyl ring and the piperidine (B6355638) nitrogen. For instance, the addition of electron-withdrawing or electron-donating groups to the phenyl ring can significantly influence the compound's interaction with its biological target. nih.gov Similarly, modifying the substituent on the piperidine nitrogen can alter the molecule's solubility, metabolic stability, and ability to cross biological membranes. nih.gov

Researchers are also exploring the synthesis of constrained analogues to lock the molecule into a specific conformation that is optimal for binding to its target. This can be achieved through techniques like intramolecular cyclization. nih.govmdpi.com The goal is to create more rigid structures that have a higher affinity and selectivity for their intended biological target, thereby reducing off-target effects.

| Strategy | Rationale | Desired Outcome |

| Substituent Modification | Alter electronic properties and steric interactions. | Enhanced potency and selectivity. |

| Nitrogen Substitution | Modify physicochemical properties. | Improved pharmacokinetics (ADME). |

| Conformational Constraint | Pre-organize the molecule for optimal target binding. | Increased affinity and reduced off-target effects. |

Exploration of Novel Therapeutic Applications

While initially explored for a specific set of indications, the versatile 4-(3-phenylpropylidene)piperidine scaffold is now being investigated for a wide range of new therapeutic applications. nih.govnih.gov This expansion is driven by a deeper understanding of the diverse biological targets with which these compounds can interact. ontosight.aiontosight.ai

One promising area is in the treatment of cancer. nih.govnih.gov Certain derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.gov For example, some analogues have been found to induce apoptosis (programmed cell death) in leukemia cells. nih.gov Another novel piperidine derivative, DTPEP, has demonstrated dual-acting anti-breast cancer properties by targeting the estrogen receptor alpha (ERα) and downregulating key signaling pathways. nih.gov

Beyond oncology, researchers are exploring the potential of these derivatives in treating neurological disorders, inflammatory diseases, and infectious diseases. nih.govontosight.aiontosight.ai The ability of the piperidine moiety to interact with a variety of receptors and enzymes in the central nervous system makes it a promising scaffold for developing new treatments for conditions like pain and neurodegeneration. ontosight.ai Furthermore, some derivatives have exhibited anti-inflammatory and antimicrobial properties, opening up new avenues for drug development. nih.govontosight.ai

Development of Multi-Targeted Agents Based on the Piperidine Scaffold

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, and the 4-(3-phenylpropylidene)piperidine scaffold is well-suited for the development of multi-targeted agents. nih.gov By designing molecules that can simultaneously modulate several biological targets involved in a disease process, researchers hope to achieve enhanced therapeutic efficacy and overcome drug resistance. mdpi.com

A notable example is the development of dual-acting agents for cancer therapy. A piperidine derivative, DTPEP, has been identified as a dual-acting molecule that targets both estrogen receptor-positive and -negative breast cancer cells. nih.gov This is achieved by downregulating the PI3K/Akt and PKCα signaling pathways, which are crucial for cancer cell survival and proliferation. nih.gov

The development of multi-targeted agents is not limited to cancer. Researchers are also exploring this approach for other complex diseases. The versatility of the piperidine scaffold allows for the incorporation of different pharmacophores, each designed to interact with a specific target. nih.gov This modular approach facilitates the rational design of molecules with a desired polypharmacological profile.

| Compound | Therapeutic Area | Targets |

| DTPEP | Breast Cancer | ERα, PI3K/Akt, PKCα nih.gov |

| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives | Leukemia | Not specified, induces apoptosis nih.gov |

Leveraging Chirality for Enhanced Selectivity and Efficacy in Drug Design

Chirality, or the "handedness" of a molecule, plays a critical role in its biological activity. researchgate.netrsc.org Many drugs are chiral, and often only one enantiomer (mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. rsc.org Recognizing this, medicinal chemists are increasingly focusing on the synthesis of single-enantiomer piperidine derivatives to maximize their therapeutic potential. researchgate.netresearchgate.net

The introduction of a chiral center into the piperidine ring can significantly enhance a compound's selectivity for its target. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a drug. By designing and synthesizing the more active enantiomer, it is possible to develop drugs with greater potency and a better safety profile. nih.gov

Recent advancements in asymmetric synthesis have made it more feasible to produce single-enantiomer piperidine derivatives. mdpi.com These methods allow for the controlled synthesis of the desired enantiomer in high purity, paving the way for the development of more effective and selective drugs based on the 4-(3-phenylpropylidene)piperidine scaffold. researchgate.net The strategic use of chirality is a powerful tool for optimizing the pharmacological properties of these promising compounds. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(3-phenylpropylidene)piperidine derivatives, and how can reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between piperidine precursors and phenylpropylidene moieties. Key steps include:

- Solvent selection : Anhydrous ethanol or methanol enhances reaction efficiency (e.g., piperidine derivatives in ).

- Base catalysis : Sodium hydroxide or potassium carbonate facilitates deprotonation ().

- Purification : Column chromatography or recrystallization ensures purity (>99% achievable via HPLC, as in ).

- Yield optimization : Adjusting stoichiometry and temperature (e.g., 60–80°C for 12–24 hours) minimizes side products like oxidized ketones ().

Reference :

Q. How can structural characterization of 4-(3-phenylpropylidene)piperidine derivatives be rigorously validated?

- Methodological Answer : Use multi-spectral analysis:

Q. How does salt formation (e.g., hydrochloride) impact the solubility and stability of 4-(3-phenylpropylidene)piperidine analogs?

- Methodological Answer : Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility via protonation of the piperidine nitrogen. Stability tests include:

- pH-dependent degradation studies : Monitor decomposition in buffers (pH 1–12) using UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C ().

- Hygroscopicity tests : Exposure to 40–80% relative humidity for 72 hours ().

Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 4-(3-phenylpropylidene)piperidine derivatives with enhanced neuropharmacological activity?

- Methodological Answer :

- Substituent variation : Introduce fluorophenyl () or chloropyridyl () groups to modulate lipophilicity and receptor binding.

- In vitro assays : Measure IC₅₀ values for target enzymes (e.g., acetylcholinesterase) using fluorometric assays ().

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses at serotonin/dopamine receptors ().

Reference :

Q. What computational strategies resolve contradictions in solubility predictions vs. experimental data for 4-(3-phenylpropylidene)piperidine derivatives?

- Methodological Answer : Combine molecular dynamics (MD) and Quantitative Structure-Property Relationship (QSPR) models:

- MD simulations : Calculate solvation free energy in water/ethanol mixtures (e.g., GROMACS).

- QSPR descriptors : Use logP, polar surface area, and hydrogen-bonding capacity ().

- Validation : Compare with experimental solubility via shake-flask method ().

Reference :

Q. How can in vivo metabolic stability of 4-(3-phenylpropylidene)piperidine derivatives be assessed to address discrepancies between microsomal and plasma stability data?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis to measure free fraction ().

- In vivo PK studies : Administer IV/oral doses to rodents; collect plasma at 0–24h for AUC calculations ().

Reference :

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.